![molecular formula C23H21N3O3S2 B3004038 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide CAS No. 1260633-92-8](/img/structure/B3004038.png)
2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
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Overview
Description
The compound 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a structurally complex molecule that is likely to have significant biological activity due to its thieno[3,2-d]pyrimidin scaffold, which is a common feature in molecules with pharmacological properties. Although the specific compound is not directly studied in the provided papers, similar compounds with the thieno[3,2-d]pyrimidin core have been synthesized and evaluated for their potential as antiviral and anticancer agents.
Synthesis Analysis
The synthesis of related thieno[3,2-d]pyrimidin derivatives typically involves the formation of the pyrimidine ring followed by various functionalization reactions. For instance, the synthesis of N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, a potent dual inhibitor of thymidylate synthase and dihydrofolate reductase, starts with the formation of the 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one, which is then brominated and subjected to an Ullmann reaction to introduce various arylthio substituents .
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidin derivatives is characterized by the presence of a pyrimidine ring fused to a thiophene ring. The geometry of these molecules can be non-planar, as seen in the case of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide, where the pyrimidine ring is inclined to the benzene ring by significant angles, indicating a folded conformation . This conformation is stabilized by intramolecular hydrogen bonds, which are a common feature in these molecules.
Chemical Reactions Analysis
The thieno[3,2-d]pyrimidin core can participate in various chemical reactions, including substitutions that allow for the introduction of different functional groups. These reactions are crucial for the synthesis of derivatives with potential biological activities. The Ullmann reaction, for example, is used to introduce arylthio substituents into the thieno[3,2-d]pyrimidin scaffold .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-d]pyrimidin derivatives are influenced by their molecular structure. Vibrational spectroscopy, including FT-IR and FT-Raman, is used to characterize these compounds and provide insight into their stability and intermolecular interactions . The presence of intramolecular hydrogen bonds and the influence of substituents on the electronic properties of the molecule can be analyzed through natural bond orbital (NBO) analysis . Additionally, the pharmacokinetic properties such as absorption, distribution, metabolism, excretion, and toxicity can be predicted to assess the drug-likeness of these compounds .
properties
IUPAC Name |
2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-14-10-15(2)12-16(11-14)26-22(28)21-18(8-9-30-21)25-23(26)31-13-20(27)24-17-6-4-5-7-19(17)29-3/h4-12H,13H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCSTMFRRAPAFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide |
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